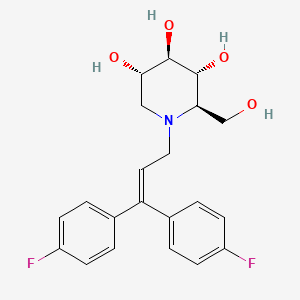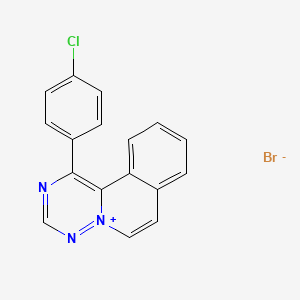
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide is a synthetic compound that belongs to the class of triazino isoquinolinium derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a triazino isoquinolinium core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide typically involves multiple steps, starting with the preparation of the triazino isoquinolinium core. The synthetic route may include the following steps:
Formation of the Triazino Isoquinolinium Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the triazino isoquinolinium core.
Bromination: The final step involves the addition of a bromide ion to form the bromide salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium chloride: This compound differs by the presence of a chloride ion instead of a bromide ion.
1-(4-Methylphenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
1-(4-Fluorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific structure and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
82319-85-5 |
|---|---|
Molecular Formula |
C17H11BrClN3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;bromide |
InChI |
InChI=1S/C17H11ClN3.BrH/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;/h1-11H;1H/q+1;/p-1 |
InChI Key |
UMMYEOXCIMOEHH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


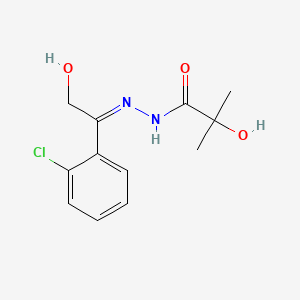
![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
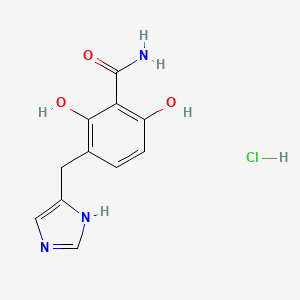
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)
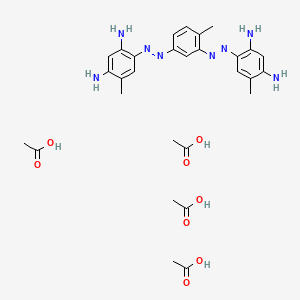

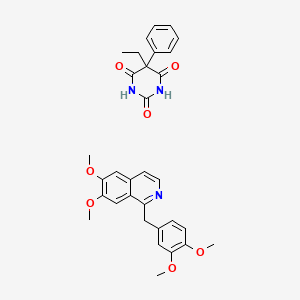
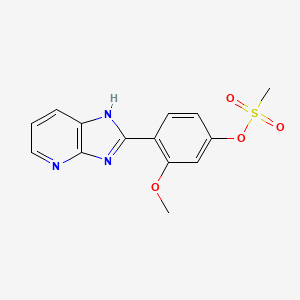

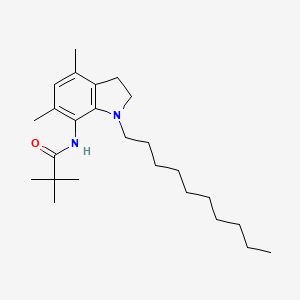
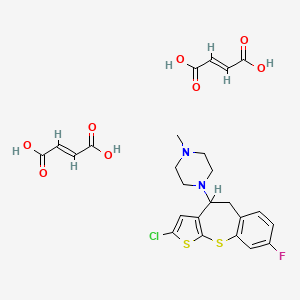
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
